molecular formula C3H8BF3N- B14071160 (Dimethylamino)methyl-trifluoroboranuide

(Dimethylamino)methyl-trifluoroboranuide

Cat. No.: B14071160
M. Wt: 125.91 g/mol
InChI Key: JFGPDIUULPTGHV-UHFFFAOYSA-N
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Preparation Methods

The preparation of (Dimethylamino)methyl-trifluoroboranuide typically involves a two-step process :

    Reaction of Dimethylamine with Trifluoroborane: Dimethylamine (DMA) reacts with trifluoroborane (Tf-BF3) to form dimethylaminomethyltrifluoroborane (DMA-BF3).

    Reaction with Potassium Salt: The resulting DMA-BF3 is then reacted with a potassium salt, such as potassium sulfate (K2SO4), to yield the final product, this compound.

Chemical Reactions Analysis

(Dimethylamino)methyl-trifluoroboranuide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong acids, bases, and oxidizing agents.

Scientific Research Applications

(Dimethylamino)methyl-trifluoroboranuide has a wide range of applications in scientific research :

    Chemistry: It is used as a boron reagent in organic synthesis, particularly in the formation of boron-containing compounds such as esters, amides, and pyrroles.

    Biology: The compound is utilized in the synthesis of biologically active molecules and as a tool for studying boron-related biochemical processes.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (Dimethylamino)methyl-trifluoroboranuide involves its ability to act as a boron donor in chemical reactions. The compound interacts with molecular targets through the formation of boron-containing intermediates, which can then undergo further transformations to yield the desired products. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved .

Comparison with Similar Compounds

(Dimethylamino)methyl-trifluoroboranuide can be compared with other similar boron-containing compounds, such as:

    Potassium trifluoroborate: Similar in structure but lacks the dimethylamino group.

    Dimethylaminomethylborane: Contains a borane group instead of trifluoroborane.

    Trifluoroborane derivatives: Various derivatives with different substituents on the boron atom.

The uniqueness of this compound lies in its combination of the dimethylamino group and trifluoroborane, which imparts specific reactivity and stability characteristics .

Properties

IUPAC Name

(dimethylamino)methyl-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8BF3N/c1-8(2)3-4(5,6)7/h3H2,1-2H3/q-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGPDIUULPTGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN(C)C)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BF3N-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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